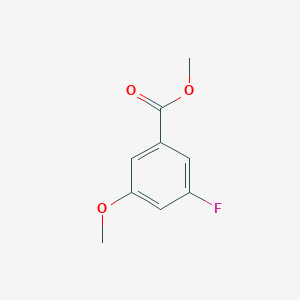

Methyl 3-fluoro-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYKISDBSMNCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-fluoro-5-methoxybenzoate is a compound of increasing interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

- Functional Groups : Methoxy (-OCH₃) at position 5 and Fluoro (-F) at position 3 on the benzene ring.

This specific arrangement of functional groups may influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The presence of the fluorine atom can enhance the compound's binding affinity, potentially leading to increased biological activity. For instance, fluorinated compounds often exhibit improved pharmacokinetic properties and selectivity against various biological targets, which may explain the heightened interest in their applications in medicinal chemistry.

Biological Activity and Applications

Research has indicated that this compound may have significant antibacterial properties. The presence of the methoxy group is known to enhance solubility and bioavailability, which are critical factors for effective antibacterial agents.

Antibacterial Activity

A study evaluating various fluorinated compounds found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential use as a lead compound in drug development targeting bacterial infections .

Table 1: Antibacterial Activity Data

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Methyl 3-fluoro-4-hydroxybenzoate | 1.0 | Escherichia coli |

| Methyl 2-fluorobenzoate | 2.0 | Klebsiella pneumoniae |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against specific bacterial strains.

Case Study 1: Antiviral Properties

Recent investigations have also explored the antiviral potential of methyl derivatives in relation to hepatitis B virus (HBV). A study synthesized several derivatives, including this compound, which showed promising activity against HBV in vitro, indicating its potential as an antiviral agent .

Case Study 2: Phototoxicity Assessment

Another study assessed the phototoxicity of similar fluorinated compounds under UV light exposure. The results indicated that while some derivatives exhibited significant phototoxic effects, this compound maintained a favorable safety profile, making it a candidate for further development in photopharmacology .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-fluoro-5-methoxybenzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as:

- Antiviral Agents : Compounds derived from this compound have shown promise in inhibiting viral replication, particularly in studies related to HIV and other viral infections .

- Anticancer Drugs : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in cancer therapy .

Agricultural Applications

In agriculture, this compound has been studied for its potential use as:

- Pesticides and Fungicides : Its structural properties suggest effectiveness against various pests and fungal pathogens, contributing to crop protection strategies .

Material Science

The compound's unique chemical properties allow it to be utilized in the development of advanced materials:

- Polymer Modifications : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for industrial applications.

Case Study 1: Antiviral Activity

A study focusing on the synthesis of derivatives from this compound evaluated their efficacy against HIV. The results indicated that certain derivatives significantly inhibited the activity of HIV reverse transcriptase, suggesting a pathway for developing new antiviral medications .

Case Study 2: Antimicrobial Efficacy

Research on related benzoate derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound showed potential as a lead compound for developing new antimicrobial agents, with effective inhibition observed against Staphylococcus aureus and Escherichia coli strains .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing methyl 3-fluoro-5-methoxybenzoate, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves sequential functionalization of a benzoic acid derivative. For example:

Methoxy Introduction : Use alkylation (e.g., methyl iodide/K₂CO₃) on 3-fluoro-5-hydroxybenzoic acid.

Esterification : React with methanol under acidic catalysis (H₂SO₄) to form the methyl ester.

Intermediate characterization relies on ¹H/¹³C NMR (e.g., methoxy singlet at ~3.8 ppm, aromatic splitting from fluorine) and LC-MS for purity analysis.

Reference analogs: Methyl 3-fluorobenzoate synthesis () and triazine-mediated esterification ().

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to avoid inhalation ().

- Waste Disposal : Segregate halogenated waste for professional treatment ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid drains ().

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction.

- Discrepancy Analysis : Compare Rint values; outliers may indicate twinning or disorder.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry.

Example: SHELXL refinement of methyl benzoate derivatives ().

Q. What analytical strategies distinguish positional isomers (e.g., 3-fluoro-5-methoxy vs. 5-fluoro-3-methoxy) in this compound?

- Methodological Answer :

- NMR NOE : Irradiate methoxy protons to observe spatial proximity to fluorine-substituted aromatic protons.

- LC-MS/MS Fragmentation : Compare fragmentation patterns using collision-induced dissociation.

- IR Spectroscopy : C=O stretching (~1720 cm⁻¹) and fluorine-induced shifts in aromatic C-F (~1220 cm⁻¹).

Reference: Structural differentiation of fluorinated analogs ().

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for ester hydrolysis.

- Solvent Selection : Use anhydrous DCM or toluene (low water activity) to minimize degradation.

- Data Table :

| Solvent | Degradation (%) at 6 Months |

|---|---|

| Toluene | <2% |

| Methanol | 15% |

| DMSO | 8% |

| Reference: Stability protocols for similar esters (). |

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Effects : Methoxy groups activate the para position; fluorine deactivates meta.

- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to enhance para-nitration ().

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution for reaction sites.

Example: Nitro derivatives of methyl benzoates ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Verification : Perform DSC (Differential Scanning Calorimetry) with >98% purity samples.

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., EtOH, hexane).

- Literature Cross-Check : Compare with structurally similar compounds (e.g., methyl 4-fluoro-3-nitrobenzoate, ).

Safety and Methodology Integration

Q. What are the best practices for scaling up this compound synthesis while minimizing hazardous byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.